BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide

antibacterial structure-activity relationship scaffold design

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide (CAS 923403-26-3) is a synthetic heterocyclic small molecule (MF: C₁₆H₉N₃O₃S₃; MW: 387.45 Da) that integrates a 5-nitrothiophene-2-carboxamide warhead with a benzothiazole-thiophene biaryl scaffold. The compound belongs to the nitrothiophene carboxamide (NTC) class, a family of narrow-spectrum antibacterial prodrugs that require activation by bacterial nitroreductases (NfsA/NfsB) to exert bactericidal activity against Gram-negative enteric pathogens, including multi-drug resistant clinical isolates of E.

Molecular Formula C16H9N3O3S3
Molecular Weight 387.45
CAS No. 923403-26-3
Cat. No. B2855960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide
CAS923403-26-3
Molecular FormulaC16H9N3O3S3
Molecular Weight387.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
InChIInChI=1S/C16H9N3O3S3/c20-14(12-5-6-13(24-12)19(21)22)18-15-9(7-8-23-15)16-17-10-3-1-2-4-11(10)25-16/h1-8H,(H,18,20)
InChIKeyCMNWDWOKLQWZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide (CAS 923403-26-3): Structural Identity and Pharmacophore Context for Targeted Procurement


N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide (CAS 923403-26-3) is a synthetic heterocyclic small molecule (MF: C₁₆H₉N₃O₃S₃; MW: 387.45 Da) that integrates a 5-nitrothiophene-2-carboxamide warhead with a benzothiazole-thiophene biaryl scaffold. The compound belongs to the nitrothiophene carboxamide (NTC) class, a family of narrow-spectrum antibacterial prodrugs that require activation by bacterial nitroreductases (NfsA/NfsB) to exert bactericidal activity against Gram-negative enteric pathogens, including multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. [1] Its architecture—featuring a benzothiazole ring linked through a thiophene spacer to the nitrothiophene carboxamide—differentiates it from simpler NTC analogs in which the heterocycle is directly attached to the carboxamide nitrogen, and positions it as a candidate for structure-activity relationship (SAR) exploration and scaffold-hopping campaigns targeting efflux-resistant antibacterial agents.

Why In-Class Substitution of N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide Is Not Straightforward


Within the nitrothiophene carboxamide (NTC) antibacterial series, minor structural modifications profoundly alter efflux susceptibility, prodrug activation efficiency, and antibacterial spectrum. The Hameed et al. (2018) lead optimization campaign demonstrated that changes to the left-hand side (LHS) heterocycle directly modulate AcrAB-TolC efflux pump recognition, while alteration of the nitro group position or removal of the nitro entirely abolishes activity against wild-type Gram-negative bacteria. [1] The target compound incorporates a unique benzothiazole-thiophene dyad on the LHS, differing from the simpler thiazole-phenyl or benzoxazole scaffolds explored in published NTC series [1] and from the benzoxazole-nitrothiophene architecture of IITR00803. [2] Substituting this compound with a direct benzothiazole-carboxamide analog (e.g., CAS 722471-77-4) eliminates the thiophene spacer, altering the conformational landscape and likely disrupting the optimal geometry for both efflux avoidance and target engagement that were carefully engineered in the NTC lead series. [1] Consequently, in-class analogs cannot be assumed interchangeable without empirical SAR validation.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide Versus Closest Analogs


Thiophene Spacer Confers Distinct Molecular Topology Versus Direct Benzothiazole-Carboxamide Analogs

The target compound contains a thiophene ring interposed between the benzothiazole and the carboxamide nitrogen, whereas the closest commercially cataloged analog—N-(1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS 722471-77-4)—features a direct benzothiazole-to-carboxamide linkage. [1] This structural divergence introduces a ~2.5 Å extension of the LHS pharmacophore and an additional rotatable bond (from 4 to 5 rotatable bonds), altering the spatial orientation of the benzothiazole relative to the nitrothiophene warhead. In the NTC series, molecular docking revealed that the LHS ring system forms hydrophobic contacts with residues I277, F178, and F615 of the AcrAB-TolC efflux pump, and that precise positioning of the LHS is critical for evading efflux recognition. [2]

antibacterial structure-activity relationship scaffold design

Benzothiazole Incorporation Modulates Efflux Liability Relative to Thiazole-Based NTC Lead Compounds

The Hameed et al. (2018) NTC lead optimization effort established that electron-withdrawing substituents and specific heterocycle geometries on the LHS are critical for overcoming AcrAB-TolC-mediated efflux in E. coli. The lead compound series featured thiazole and substituted-phenyl LHS motifs, with the 4-fluoro substituent identified as important for efflux evasion. [1] The target compound incorporates a benzothiazole—a larger, more lipophilic bicyclic heterocycle (calculated logP contribution ~+0.8 vs. thiazole)—which may alter the compound's recognition by the AcrB binding pocket. In the broader NTC series, MIC fold-shifts between wild-type and ΔtolC strains served as a quantitative metric for efflux liability, with optimized leads achieving ≤4-fold shifts. [1]

efflux pump evasion Gram-negative antibacterial AcrAB-TolC

Benzothiazole-Thiophene Pharmacophore Distinguishes from Benzoxazole-Nitrothiophene (IITR00803) in Potential Spectrum and Mechanism

IITR00803, a benzoxazole-nitrothiophene small molecule, demonstrated broad-spectrum antibacterial activity with MIC values of 4–32 µg/mL against Salmonella enterica serovar Typhimurium and other enteric pathogens, and notably lacked efflux liability despite containing the nitrothiophene group. [1] Its mechanism involves membrane potential perturbation and DNA damage. The target compound replaces the benzoxazole with a benzothiazole and introduces a thiophene spacer between the heterocycle and carboxamide, creating a distinct pharmacophore. Benzothiazole-thiophene hybrids have independently been reported to exhibit antimicrobial activity, with SAR studies indicating that electron-withdrawing substituents enhance potency. [2]

broad-spectrum antibacterial IITR00803 pharmacophore comparison

Tetrahydrobenzothiophene Analog (CAS 325988-62-3) Demonstrates Scaffold Rigidity–Reactivity Trade-Offs Relevant to Procuring the Non-Hydrogenated Analog

A closely related analog, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide (CAS 325988-62-3; MF: C₂₀H₁₅N₃O₃S₃; MW: 441.54), replaces the central thiophene with a partially saturated tetrahydrobenzothiophene. This modification increases molecular weight by ~54 Da, adds three sp³-hybridized carbons, and alters both conformational flexibility and electron delocalization of the central ring system. The aromatic thiophene in the target compound maintains full conjugation between the benzothiazole and carboxamide, which may affect (i) the compound's redox potential relevant to nitroreductase-mediated activation, and (ii) π-stacking interactions within the AcrB efflux pump binding pocket. [1]

scaffold comparison conformational restriction aromaticity

High-Value Research Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide (CAS 923403-26-3)


Gram-Negative Antibacterial Lead Optimization: Probing LHS Efflux SAR in NTC Prodrug Series

The compound's benzothiazole-thiophene LHS architecture represents an under-explored region of NTC chemical space distinct from the thiazole-phenyl leads characterized by Hameed et al. (2018). [1] Researchers can use this compound as a starting scaffold to systematically vary substituents on the benzothiazole ring and measure MIC fold-shifts between wild-type, ΔtolC, and ΔacrB E. coli strains to quantify efflux liability, following the assay cascade established in the NTC lead optimization workflow. [1] Positive outcomes—specifically MIC ratios approaching unity between efflux-competent and efflux-deficient strains—would validate the benzothiazole-thiophene motif as a viable efflux-evading pharmacophore.

Nitroreductase Substrate Specificity Profiling Across Bacterial Species

The NTC class is known to be activated by the bacterial nitroreductases NfsA and NfsB, with activation efficiency varying by LHS structure. [1] This compound can be tested in biochemical nitroreductase assays using purified NfsA/NfsB from E. coli, Shigella, and Salmonella species to determine whether the benzothiazole-thiophene LHS alters the kinetic parameters (kcat, KM) of prodrug reduction compared to thiazole-based NTC leads. Such data would inform whether this scaffold expands the antibacterial spectrum to pathogens expressing divergent nitroreductase isoforms.

Comparative Screening Against IITR00803 in Membrane Perturbation and Resistance Development Assays

IITR00803 demonstrated membrane potential perturbation as its primary mechanism, with no stable resistance development in S. enterica serovar Typhimurium under laboratory conditions. [2] Head-to-head comparison of the target compound with IITR00803 in membrane depolarization assays (using DiSC₃(5) fluorescence) and serial passage resistance development studies would clarify whether benzothiazole-containing nitrothiophenes share this mechanism or operate through a distinct mode of action. This differentiation is critical for selecting backup series in antibacterial drug discovery programs.

Benzothiazole-Thiophene Hybrid Library Synthesis for Broad-Spectrum Antimicrobial Screening

The benzothiazole-thiophene scaffold has independently demonstrated antimicrobial potential in SAR studies by Saraswat et al. (2018), where electron-withdrawing substituents enhanced activity. [3] The target compound can serve as a key intermediate for parallel synthesis of focused libraries varying the nitro group position, the amide linkage, and the substitution pattern on the benzothiazole ring. Resulting libraries can be screened against panels of Gram-positive (e.g., S. aureus ATCC-25923), Gram-negative (e.g., E. coli ATCC-25922), and fungal pathogens (e.g., C. albicans ATCC-90028) to identify derivatives with broadened spectrum or improved selectivity indices.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.